4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
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Overview
Description
4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a sugar derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid typically involves the glycosylation of benzoic acid derivatives with sugar moieties. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the formation of the glycosidic bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield benzoquinone derivatives, while reduction of the carboxylic acid group can produce benzyl alcohol derivatives .
Scientific Research Applications
4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and affect gene expression. Its hydroxyl groups allow it to form hydrogen bonds with various biomolecules, thereby altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Empagliflozin: A similar compound with a glucopyranosyl moiety linked to a benzoic acid derivative, used as a sodium-glucose co-transporter 2 (SGLT2) inhibitor.
Dapagliflozin: Another SGLT2 inhibitor with a similar structure, used in the treatment of diabetes.
Uniqueness
4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16O8 |
---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-3-1-6(2-4-7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)/t8-,9-,10-,11-,13-/m1/s1 |
InChI Key |
XSSDYIMYZONMBL-VDWIVTDKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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